molecular formula C11H21ClN2O B1646813 Cyclohexyl(piperazino)methanone hydrochloride CAS No. 81486-91-1

Cyclohexyl(piperazino)methanone hydrochloride

Cat. No. B1646813
CAS RN: 81486-91-1
M. Wt: 232.75 g/mol
InChI Key: FBTBZOJNRCJVRU-UHFFFAOYSA-N
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Description

Cyclohexyl(piperazino)methanone hydrochloride, also known as CPP, is a compound that has garnered attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C11H21ClN2O and an average mass of 232.750 Da .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives, which would include Cyclohexyl(piperazino)methanone hydrochloride, have been published from 2015–2020 . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of Cyclohexyl(piperazino)methanone hydrochloride consists of a cyclohexyl group attached to a piperazino group via a methanone linkage . The compound also contains a hydrochloride group, which contributes to its unique physical and chemical properties.


Physical And Chemical Properties Analysis

Cyclohexyl(piperazino)methanone hydrochloride has a molecular weight of 232.75 g/mol. Its melting point is between 255-258 degrees Celsius .

Scientific Research Applications

Anticancer and Antituberculosis Studies

Cyclohexyl(piperazino)methanone hydrochloride derivatives have shown promising results in the field of anticancer and antituberculosis studies. A study demonstrated that certain derivatives exhibited significant in vitro anticancer and antituberculosis activities. This indicates the potential of these compounds in the development of new therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

HIV Treatment

In the context of HIV treatment, specific derivatives of Cyclohexyl(piperazino)methanone hydrochloride have been identified as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects against HIV-1. This highlights its potential application in HIV therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Alzheimer's Disease Therapy

These compounds have also been explored for their potential in Alzheimer's disease therapy. A study synthesizing multifunctional amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their relevance in developing new drugs for Alzheimer's disease (Hassan et al., 2018).

Tubulin Polymerization Inhibitors

Further research into Cyclohexyl(piperazino)methanone hydrochloride derivatives has shown that they can act as potent inhibitors of tubulin polymerization. This property is significant in the development of new cancer treatments, as inhibition of tubulin polymerization can lead to cell cycle arrest in cancer cells (Prinz et al., 2017).

Antimicrobial Activity

These derivatives have also displayed antimicrobial activity. A study reported the synthesis of new pyridine derivatives showing variable and modest activity against strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antihistamines Synthesis

Additionally, Cyclohexyl(piperazino)methanone hydrochloride and its derivatives have been used in the synthesis of antihistamine drugs, demonstrating their significance in pharmaceutical chemistry (Narsaiah & Narsimha, 2011).

properties

IUPAC Name

cyclohexyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTBZOJNRCJVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(piperazino)methanone hydrochloride

Synthesis routes and methods

Procedure details

14.3 g (0.05 mole) of 1-cyclohexanecarbonyl-4-benzylpiperazine dissolved in 250 ml of ethanol and acidified with conc. HCl was treated with hydrogen over a palladium catalyst at 1500 psi and 100° C. The catalyst was removed by filtration and the solvent removed under reduced pressure. The residue was dissolved in isopropanol. On short standing a white crystalline precipitate appeared which was collected by filtration to give 10.0 g of 1-cyclohexanecarbonylpiperazine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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